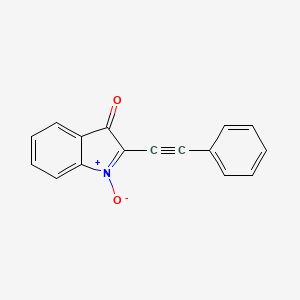
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide is a chemical compound with the molecular formula C16H9NO2 and a molecular weight of 247.24816 g/mol . This compound is characterized by the presence of an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The compound also features a phenylethynyl group and an oxide group attached to the indole core .
Méthodes De Préparation
The synthesis of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be achieved through various synthetic routes. One common method involves the reaction of 3H-indol-3-one with phenylacetylene in the presence of a suitable catalyst under controlled conditions. The reaction typically requires a solvent such as dichloromethane or toluene and may be carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
Applications De Recherche Scientifique
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities . Additionally, it finds applications in the development of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of 3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3H-Indol-3-one, 2-(phenylethynyl)-, 1-oxide can be compared with other similar compounds, such as indole derivatives and phenylethynyl-substituted molecules. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications.
Similar compounds include:
- 3H-Indol-3-one
- 2-Phenylethynyl-indole
- Indole-3-carbinol
- 3H-Indol-3-one, 1-oxide
Propriétés
Numéro CAS |
185111-52-8 |
|---|---|
Formule moléculaire |
C16H9NO2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
1-oxido-2-(2-phenylethynyl)indol-1-ium-3-one |
InChI |
InChI=1S/C16H9NO2/c18-16-13-8-4-5-9-14(13)17(19)15(16)11-10-12-6-2-1-3-7-12/h1-9H |
Clé InChI |
NMXBBIPCJQLRGI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CC2=[N+](C3=CC=CC=C3C2=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)

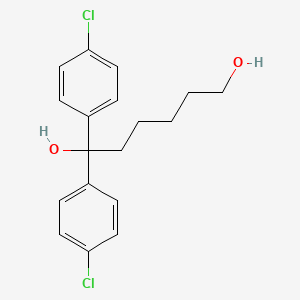


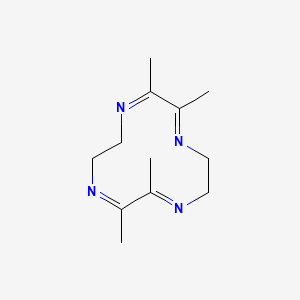
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)

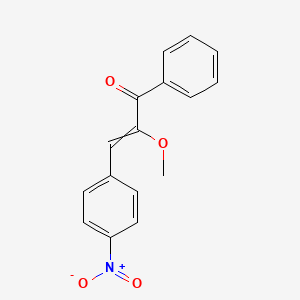
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)
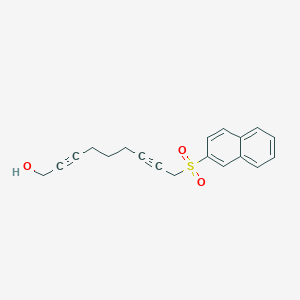
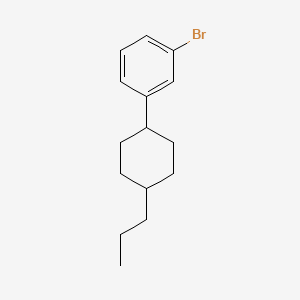
![2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine](/img/structure/B14251173.png)
